molecular formula C14H12N2O B5178678 2-(5-methyl-1,3-benzoxazol-2-yl)aniline

2-(5-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B5178678
M. Wt: 224.26 g/mol
InChI Key: FMUHCEMIRRZMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-1,3-benzoxazol-2-yl)aniline, also known as MBBA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of benzoxazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline in cancer cells involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other microtubule-targeting agents, such as paclitaxel and vinblastine. In fluorescent materials, the mechanism of fluorescence emission involves the excitation of this compound by a suitable light source, followed by the emission of light at a longer wavelength.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fluorescent materials, this compound exhibits strong fluorescence emission, making it suitable for various analytical applications. However, the toxicity and pharmacokinetics of this compound in vivo are still unclear, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-methyl-1,3-benzoxazol-2-yl)aniline in lab experiments include its high purity, stability, and ease of synthesis. The compound is also commercially available, making it readily accessible for researchers. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 2-(5-methyl-1,3-benzoxazol-2-yl)aniline. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. In material science, this compound can be used as a building block for the synthesis of novel fluorescent materials with improved properties. In analytical chemistry, this compound can be used as a fluorescent probe for the detection of various analytes, such as biomolecules and environmental pollutants. Overall, this compound has great potential for various scientific applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline involves the reaction of 5-methyl-2-aminobenzoxazole with aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The purity of the synthesized compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-(5-methyl-1,3-benzoxazol-2-yl)aniline has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In material science, this compound has been used as a building block for the synthesis of novel fluorescent materials. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of various analytes, such as metal ions and amino acids.

Properties

IUPAC Name

2-(5-methyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUHCEMIRRZMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.